molecular formula C17H26O3 B14684811 [4-(Nonyloxy)phenyl]acetic acid CAS No. 29148-15-0

[4-(Nonyloxy)phenyl]acetic acid

Cat. No.: B14684811
CAS No.: 29148-15-0
M. Wt: 278.4 g/mol
InChI Key: CQQSBPOTCBZJMQ-UHFFFAOYSA-N
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Description

[4-(Nonyloxy)phenyl]acetic acid is an organic compound that features a phenyl ring substituted with a nonyloxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Nonyloxy)phenyl]acetic acid typically involves the etherification of 4-hydroxyphenylacetic acid with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

[4-(Nonyloxy)phenyl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in nitro or halogenated derivatives.

Scientific Research Applications

[4-(Nonyloxy)phenyl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Nonyloxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cell signaling pathways, and affect gene expression. These interactions contribute to its observed biological effects, such as antimicrobial or anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog without the nonyloxy group.

    4-Hydroxyphenylacetic acid: Lacks the nonyloxy substitution but has a hydroxyl group on the phenyl ring.

    4-(Octyloxy)phenylacetic acid: Similar structure but with an octyloxy group instead of nonyloxy.

Uniqueness

[4-(Nonyloxy)phenyl]acetic acid is unique due to the presence of the nonyloxy group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in research and industry.

Properties

CAS No.

29148-15-0

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

2-(4-nonoxyphenyl)acetic acid

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-13-20-16-11-9-15(10-12-16)14-17(18)19/h9-12H,2-8,13-14H2,1H3,(H,18,19)

InChI Key

CQQSBPOTCBZJMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

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